molecular formula C7H12ClNO3 B6283288 rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride CAS No. 2739951-28-9

rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride

Cat. No.: B6283288
CAS No.: 2739951-28-9
M. Wt: 193.6
InChI Key:
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Description

rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique hexahydro-furo-pyrrole structure, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by purification steps to isolate the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new compounds with different properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its therapeutic potential, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-3-carboxylic acid: A simpler analog with a pyrrole ring and a carboxylic acid group.

    Hexahydro-1H-furo[3,4-c]pyrrole: A related compound with a similar hexahydro-furo-pyrrole structure.

Uniqueness

rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride stands out due to its specific stereochemistry and the presence of both furo and pyrrole rings. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2739951-28-9

Molecular Formula

C7H12ClNO3

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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